molecular formula C18H15N3O2S B512677 N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide CAS No. 73696-43-2

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide

Cat. No. B512677
CAS RN: 73696-43-2
M. Wt: 337.4g/mol
InChI Key: PZWXOASZOCDJDE-UHFFFAOYSA-N
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Description

“N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide” is a compound that has been synthesized in studies related to the development of new antibacterial agents . It belongs to a class of compounds known as benzocaine hydrazide derivatives .


Synthesis Analysis

The compound is synthesized through a reaction involving benzocaine, a local anesthetic drug . The process involves heating a solution of the precursor compound in ethanol with an appropriate aldehyde under reflux for 8 hours . The resulting mixture is then cooled at room temperature and the ethanol is evaporated .


Molecular Structure Analysis

The molecular structure of this compound, like other benzamides, is determined using spectral methods such as Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (^1H-NMR) . These techniques allow for the identification of the various functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide” involve the condensation of the precursor compound with substituted aldehydes . This reaction is facilitated by the presence of a few drops of glacial acetic acid .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

N-[3-(hydrazinecarbonyl)-4-phenylthiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c19-21-17(23)15-14(12-7-3-1-4-8-12)11-24-18(15)20-16(22)13-9-5-2-6-10-13/h1-11H,19H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWXOASZOCDJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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